molecular formula C15H23Cl2NO B1397265 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-03-0

3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397265
CAS RN: 1219964-03-0
M. Wt: 304.3 g/mol
InChI Key: ACSGLWDQWNDUJG-UHFFFAOYSA-N
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Description

“3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . Its average mass is 304.255 Da and its mono-isotopic mass is 303.115662 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.26 . It is typically stored in a dry room at room temperature . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Identification and Quantification of Impurities

Cloperastine hydrochloride, a piperidine derivative closely related to 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride, has been extensively studied for its impurities. Researchers isolated and identified various impurities in cloperastine hydrochloride, which is used as a central antitussive agent in cough treatments. This research is critical for ensuring the purity and efficacy of the drug (Liu et al., 2020).

Cytotoxic and Anticancer Properties

Piperidine derivatives have shown promise in the field of cancer research. A study synthesized a series of piperidine compounds, demonstrating significant cytotoxicity towards various cell lines, including murine P388, L1210, and human tumors. This indicates the potential of piperidine derivatives, including those similar to 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride, as anticancer agents (Dimmock et al., 1998).

Metabolic Activity in Obesity

A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, which shares a similar chemical structure, revealed its impact on metabolic activity in obese rats. The substance led to reduced food intake and weight gain, highlighting its potential role in obesity research (Massicot, Steiner, & Godfroid, 1985).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with high activity against AChE have been identified, offering insights into the development of new therapeutic agents (Sugimoto et al., 1990).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research into the pharmacology of compounds structurally similar to 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride has revealed their interaction with the cannabinoid CB1 receptor. These compounds show potential as allosteric modulators, affecting receptor binding and function, which could be significant in neurological and psychological disorders (Price et al., 2005).

Selective Serotonin Reuptake Inhibitor Properties

Paroxetine hydrochloride, another compound in the same class, is a well-known selective serotonin reuptake inhibitor (SSRI). Its comprehensive study provides insights into the physicochemical properties, methods of preparation, pharmacokinetics, metabolism, and pharmacological effects, which can be informative for similar compounds like 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride (Germann et al., 2013).

properties

IUPAC Name

3-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-12-5-6-15(14(16)10-12)18-9-7-13-4-3-8-17-11-13;/h5-6,10,13,17H,2-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSGLWDQWNDUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
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